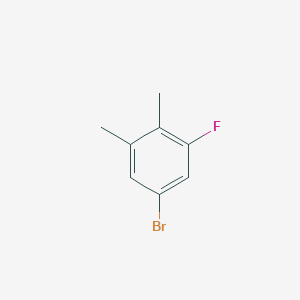

5-Bromo-1-fluoro-2,3-dimethylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-fluoro-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXJBSZYQBRDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Bromo 2 Fluoro 1,3 Dimethylbenzene

Multi-Step Synthesis from Precursors

Classical Approaches

A plausible classical synthesis for 5-Bromo-1-fluoro-2,3-dimethylbenzene can be conceptualized starting from 1-fluoro-2,3-dimethylbenzene. This pathway would involve a direct electrophilic aromatic substitution, specifically bromination, to introduce the bromine atom at the desired position. The orientation of the incoming bromine atom is directed by the existing substituents on the benzene (B151609) ring. The fluorine atom is an ortho-, para-directing deactivator, while the two methyl groups are ortho-, para-directing activators. The cumulative effect of these groups would direct the incoming electrophile.

A similar multi-step strategy is employed for other polysubstituted halogenated benzenes, which often involves a sequence of nitration, reduction of the nitro group to an aniline (B41778), followed by halogenation and subsequent diazotization. google.comwipo.int This highlights a common strategic framework in classical organic synthesis where functional groups are added and manipulated sequentially to achieve the target molecular architecture.

Catalytic Hydrogenation of Precursor Alkenes

Catalytic hydrogenation is another established method for synthesizing substituted aromatic compounds. This approach involves the reduction of an alkene precursor that already contains the desired aromatic core and substituent pattern. While a specific example for this compound is not detailed in available literature, the general methodology is demonstrated in the synthesis of related compounds.

For instance, a common approach involves the hydrogenation of a precursor alkene, such as a substituted pentenyl-benzene derivative, dissolved in a suitable solvent like heptane. The reaction is typically carried out at atmospheric pressure using a catalyst. This process reduces the carbon-carbon double bond of the alkene side chain to yield the final saturated alkyl group attached to the aromatic ring. Post-reaction purification, often involving reduced-pressure solvent removal, is used to obtain a high-purity product.

Diazotization-Based Synthetic Routes

Diazotization reactions represent a versatile and powerful tool in aromatic chemistry, providing a key pathway to a wide array of substituted benzenes, including this compound. This method typically begins with a substituted aniline, which is converted into a highly reactive diazonium salt that can then be transformed into the target compound.

Analogous Preparation Methods for Related Halogenated Anilines

The synthesis of complex halogenated benzenes frequently relies on the diazotization of a corresponding aniline precursor. For example, the preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene is achieved through the diazotization of 6-bromo-2,4-dichloro-3-fluoro-aniline. google.comwipo.int This process serves as a direct analogue for a potential synthesis of this compound, which would presumably start from the precursor 5-bromo-2-fluoro-1,3-dimethylaniline.

The general procedure involves treating the aniline with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid like hydrochloric acid (HCl). google.com This converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺). This intermediate is then typically subjected to a Sandmeyer reaction, where a copper(I) salt is used to replace the diazonium group with a halide. In this specific case, using cuprous bromide (CuBr) would introduce the bromine atom. google.com This two-step sequence is a cornerstone for introducing a variety of functional groups onto an aromatic ring.

Optimization of Reaction Conditions for Enhanced Yield and Stability

The successful execution of diazotization reactions is highly dependent on the careful control of reaction conditions to maximize yield and ensure the stability of the often-unstable diazonium salt intermediate.

Key Optimization Parameters:

Temperature: This is one of the most critical factors. Diazotization is typically carried out at low temperatures, generally between -20°C and +20°C, with a preferred range of -10°C to +10°C to prevent the decomposition of the diazonium salt. google.com

Reagents: The reaction requires a diazotizing agent, most commonly an alkali metal nitrite like sodium nitrite, and a strong acid. google.com The choice and concentration of the acid can be crucial.

Solvent: Suitable inert solvents include water and alcohols. google.com

For the subsequent Sandmeyer reaction, the temperature may be elevated. For instance, in the synthesis of 5-bromo-1,3-dichloro-2-fluorobenzene, the diazonium salt intermediate is added to a heated solution of cuprous bromide and hydrobromic acid at 100-130°C. google.com

The table below summarizes optimized conditions for a Sandmeyer reaction following diazotization, based on an analogous industrial preparation. google.com

| Parameter | Condition | Purpose |

|---|---|---|

| Aniline Precursor | 3,5-dichloro-4-fluoroaniline | Starting material for diazonium salt formation. |

| Diazotization Reagent | 30% Sodium Nitrite (aq) | Source of nitrous acid for diazotization. |

| Acid | 98% Sulfuric Acid | Catalyzes formation of nitrous acid and the diazonium salt. |

| Diazotization Temp. | 15–20 °C (in tubular reactor) | Maintains stability of the diazonium intermediate. |

| Sandmeyer Reagent | Cuprous Bromide in 48% Hydrobromic Acid | Replaces the diazonium group with bromine. |

| Sandmeyer Temp. | 100–130 °C | Drives the substitution reaction to completion. |

| Final Yield | 75% | Demonstrates efficiency of the optimized process. |

Emerging Synthetic Pathways and Industrial Applicability

Recent advancements in chemical engineering and process chemistry have led to emerging synthetic pathways designed to overcome the limitations of traditional batch processing, particularly for potentially hazardous reactions like diazotization. The primary goals are to improve safety, efficiency, and scalability, making these syntheses more suitable for industrial applications.

A significant development is the use of continuous-flow reactors, such as tubular reactors, for diazotization. google.com This technology offers several advantages over batch methods. By continuously feeding the aniline solution and the sodium nitrite solution into a tubular reactor, the reaction volume at any given moment is very small, which greatly enhances safety and heat dissipation. This allows the reaction to be maintained at a stable, controlled temperature (e.g., 15–20 °C), minimizing the decomposition of the diazonium salt and reducing the formation of side products like diazonium salt coupling. google.com

The short residence time of the reactants in the tubular reactor, often on the order of seconds (e.g., 15 seconds), is sufficient for the reaction to complete while preventing degradation. google.com The resulting diazonium salt intermediate can be directly fed into the subsequent reaction vessel for the Sandmeyer step, creating a continuous and highly efficient production line. This approach not only improves the final yield and product stability but also aligns with the principles of green chemistry by saving energy and reducing waste. google.com The development of such economical and industrially applicable manufacturing processes is crucial, as alternative methods that require extensive purification by techniques like silica (B1680970) gel chromatography are difficult and costly to perform on a large scale. google.com

Purity Assessment and Isolation Techniques in Synthetic Protocols

The successful synthesis of this compound requires robust methods for its isolation from the reaction mixture and rigorous techniques to assess its purity. The choice of these methods is critical to ensure the final product meets the required specifications for subsequent applications, removing unreacted starting materials, by-products, and residual catalysts.

Isolation Techniques

Following the completion of a synthetic reaction, a series of steps, commonly referred to as the "workup," are employed to isolate the crude this compound. The specific protocol can vary depending on the synthetic route, but generally includes several common techniques.

Aqueous Workup and Extraction: The initial step often involves quenching the reaction mixture, for example, by adding water or an aqueous solution to neutralize reagents and dissolve inorganic salts. The target compound is then separated from the aqueous phase by liquid-liquid extraction using a water-immiscible organic solvent, such as diethyl ether or dichloromethane.

Solvent Removal: After extraction and drying of the organic phase, the solvent is typically removed under reduced pressure using a rotary evaporator. This technique efficiently isolates the non-volatile crude product.

Chromatography: Column chromatography, particularly using silica gel, is a powerful and widely used method for purifying halogenated aromatic compounds. google.com This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). It is highly effective at removing impurities with different polarities from the desired product.

Recrystallization: As this compound is a solid at room temperature, recrystallization is a viable and effective purification technique. sigmaaldrich.com This process involves dissolving the crude solid in a hot solvent and allowing it to cool slowly. The target compound crystallizes out in a purer form, leaving impurities behind in the solvent.

Distillation: For liquid isomers or if the compound is melted, vacuum distillation can be employed to purify the product based on its boiling point. This method is effective for separating compounds with significantly different volatilities.

Purity Assessment

Once isolated, the identity and purity of this compound are confirmed using a combination of analytical methods. Chemical suppliers often provide documentation from several of these techniques to certify product quality. bldpharm.comchemscene.combldpharm.com

Chromatographic Analysis:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are primary quantitative methods to determine the purity of the final compound. A sample is passed through a column, and the components are separated based on their interactions with the stationary phase. The output chromatogram shows peaks corresponding to each component, and the area of the peak for this compound relative to the total area of all peaks provides a precise purity value, often expressed as a percentage.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the isolated product. The presence of a single spot after development indicates a likely high degree of purity.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (including ¹H, ¹³C, and ¹⁹F) is arguably the most powerful tool for structural elucidation. It provides detailed information about the molecular structure, confirming the connectivity of atoms and the successful synthesis of the target molecule. The absence of unexpected signals in the spectrum is a strong indicator of high purity.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. It serves as a crucial confirmation of the product's identity. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of HPLC with the detection capabilities of MS. bldpharm.combldpharm.com

The table below summarizes the common analytical techniques used for purity assessment.

Table 1: Purity Assessment Techniques for this compound

| Technique | Purpose | Type of Information Provided |

| High-Performance Liquid Chromatography (HPLC) | To quantify the purity of the compound by separating it from non-volatile or thermally unstable impurities. | Retention time, peak area (quantitative purity). |

| Gas Chromatography (GC) | To quantify the purity of the compound by separating it from volatile impurities. | Retention time, peak area (quantitative purity). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any structural impurities. | Chemical shifts, coupling constants, signal integration. |

| Mass Spectrometry (MS) | To confirm the molecular weight and elemental formula of the compound. | Mass-to-charge ratio (m/z) of the molecular ion. |

| Thin-Layer Chromatography (TLC) | To qualitatively assess purity and monitor reaction progress quickly. | Retention factor (Rf) values, number of spots. |

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The regiochemical outcome of such reactions on a substituted benzene ring is dictated by the electronic and steric properties of the existing substituents. wikipedia.orgmsu.edu

Electronic and Steric Effects of Halogen and Methyl Substituents on Regioselectivity

The regioselectivity of electrophilic attack on this compound is governed by the cumulative effects of its four substituents. Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. msu.edu

Methyl Groups (-CH₃): As alkyl groups, they are electron-donating through an inductive effect and hyperconjugation. This increases the electron density of the ring, making it more nucleophilic and thus activating it towards electrophilic attack. They are ortho- and para-directors. msu.eduyoutube.com

Halogens (-F, -Br): Halogens exhibit a dual electronic effect. They are electron-withdrawing through their inductive effect due to high electronegativity, which deactivates the ring. libretexts.org However, they possess lone pairs of electrons that can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org

In this compound, the activating effect of the two methyl groups generally outweighs the deactivating effect of the two halogens, meaning the compound will still readily undergo EAS reactions. youtube.com The primary determinant of the substitution position is the directing influence of these groups. The two available positions for substitution are C4 and C6.

Steric hindrance also plays a critical role in determining the final product distribution. nih.govyoutube.com Electrophilic attack at a position that is sterically crowded by bulky adjacent groups is generally disfavored. youtube.com

| Substituent | Position | Electronic Effect | Directing Influence |

| Fluorine | C1 | Deactivating (Inductive), o,p-Directing (Resonance) | C2, C6 |

| Methyl | C2 | Activating (Inductive/Hyperconjugation), o,p-Directing | C3, C6 |

| Methyl | C3 | Activating (Inductive/Hyperconjugation), o,p-Directing | C2, C4 |

| Bromine | C5 | Deactivating (Inductive), o,p-Directing (Resonance) | C4, C6 |

Considering the combined directing effects, all substituents direct towards the C4 and C6 positions. However, the C4 position is sterically hindered by the adjacent bulky bromine atom and a methyl group. The C6 position is adjacent to the smaller fluorine atom and a methyl group. Therefore, electrophilic attack is predicted to occur preferentially at the less sterically hindered C6 position.

Exploration of Direct Electrophilic Substitution of Bromine by Fluorine in Aromatic Systems

Direct halogenation of aromatic rings typically involves the substitution of a hydrogen atom with a halogen (Cl, Br, I) using a Lewis acid catalyst. masterorganicchemistry.comchemguide.co.uk Direct fluorination with F₂ is often too exothermic and difficult to control, leading to multiple products and degradation. libretexts.org Therefore, specialized electrophilic fluorinating agents, such as those containing an N-F bond, are typically employed to introduce fluorine onto an aromatic ring in a controlled manner. libretexts.org

The concept of a direct electrophilic substitution of a bromine atom by a fluorine atom on the benzene ring is not a conventional EAS pathway. Such a transformation would involve an ipso-attack, where the electrophile attacks a carbon atom already bearing a substituent. While ipso-attack can occur and lead to a rearranged product or desubstitution, the direct replacement of a less electronegative halogen (Br) with a more electronegative one (F) via an electrophilic mechanism is mechanistically challenging and not commonly observed. Halogen exchange reactions on aromatic rings are more typically achieved through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed processes under specific conditions.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In the case of this compound, the benzene ring is substituted with two electron-donating methyl groups. These groups increase the electron density of the ring, thereby deactivating it towards attack by nucleophiles. The compound lacks the strong electron-withdrawing groups required to sufficiently stabilize the Meisenheimer complex. Consequently, this compound is generally unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. Forcing conditions (high temperature and pressure) would be required, which could lead to a mixture of products or decomposition.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound serves as an excellent functional handle for a variety of powerful transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. acs.org

Palladium-Catalyzed Cross-Coupling Methodologies for Aryl-Bromine Bonds

Palladium-catalyzed cross-coupling reactions provide a versatile means to transform the aryl-bromine bond into more complex structures. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for reactions like Suzuki and Stille), and reductive elimination. youtube.com The C-Br bond is more reactive than a C-Cl bond but less reactive than a C-I bond in the crucial oxidative addition step.

Several named reactions can be applied to this substrate:

Suzuki-Miyaura Coupling: Reaction of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. nih.gov

Stille Coupling: Reaction with an organotin reagent. nih.gov

Heck Coupling: Reaction with an alkene to form a substituted alkene. nih.gov

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond. youtube.com

| Coupling Reaction | Reagents | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂, Pd catalyst, Base | Aryl-R (C-C) |

| Stille | R-Sn(Alkyl)₃, Pd catalyst | Aryl-R (C-C) |

| Heck | Alkene, Pd catalyst, Base | Aryl-Alkene (C-C) |

| Buchwald-Hartwig | R₂NH, Pd catalyst, Strong Base | Aryl-NR₂ (C-N) |

Evaluation of Ligand Systems and Reaction Efficiencies

The success and efficiency of palladium-catalyzed cross-coupling reactions are highly dependent on the choice of ligand coordinated to the palladium center. nih.gov The ligand stabilizes the metal center, influences its reactivity, and can be tailored to promote the desired catalytic cycle, especially for challenging substrates. For sterically hindered aryl bromides like this compound, the use of appropriate ligands is critical to achieve high yields. nih.govresearchgate.net

Bulky, electron-rich ligands are particularly effective for coupling aryl halides. researchgate.net These ligands promote the initial oxidative addition step and facilitate the final reductive elimination step, while also preventing catalyst decomposition pathways like β-hydride elimination.

| Ligand Class | Examples | Key Features | Application Suitability |

| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Strongly electron-donating, bulky. | Effective for a range of couplings, including unactivated aryl bromides. nih.gov |

| Biaryl Monophosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos | Highly bulky and electron-rich; fine-tunable steric and electronic properties. | Excellent for challenging couplings, including sterically hindered substrates and C-N bond formation. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very strong σ-donors, sterically demanding. | Highly active catalysts, often showing superior performance for coupling unactivated aryl chlorides and bromides. acs.orgorganic-chemistry.org |

The steric hindrance provided by the ortho-methyl group (at C2) and the C3-methyl group can make oxidative addition more difficult. Therefore, catalyst systems employing bulky ligands like biaryl phosphines or NHCs are generally required to achieve high efficiency and yields in cross-coupling reactions involving this compound. nih.govorganic-chemistry.org

Spectroscopic and Structural Elucidation of 5 Bromo 2 Fluoro 1,3 Dimethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing information about the chemical environment of atomic nuclei. For 5-Bromo-1-fluoro-2,3-dimethylbenzene, ¹H, ¹³C, and ¹⁹F NMR would be instrumental in confirming its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Characterization

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and methyl protons.

Aromatic Protons: There are two chemically non-equivalent protons on the benzene (B151609) ring. Their chemical shifts would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effects of the methyl groups. These protons would likely appear as doublets or multiplets in the aromatic region of the spectrum (typically between 6.5 and 8.0 ppm). The coupling between these protons and with the fluorine atom would lead to complex splitting patterns.

Methyl Protons: The two methyl groups are in different chemical environments due to their proximity to the fluorine and bromine substituents. Therefore, they are expected to give rise to two separate signals, likely singlets or narrowly split multiplets, in the upfield region of the spectrum (typically between 2.0 and 2.5 ppm).

Expected ¹H NMR Data:

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic H | 6.5 - 8.0 | Multiplet |

| Methyl H (C2-CH₃) | 2.0 - 2.5 | Singlet/Multiplet |

| Methyl H (C3-CH₃) | 2.0 - 2.5 | Singlet/Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Due to the molecule's asymmetry, eight distinct signals are expected for the eight carbon atoms.

Aromatic Carbons: The six carbons of the benzene ring would each produce a unique signal. The carbons directly bonded to the fluorine and bromine atoms would show characteristic chemical shifts and coupling with these nuclei. Specifically, the carbon attached to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F).

Methyl Carbons: The two methyl carbons would also be non-equivalent and are expected to appear as separate signals in the upfield region of the spectrum.

Expected ¹³C NMR Data:

| Carbon Type | Expected Chemical Shift (ppm) |

| C-F | 150 - 165 (with C-F coupling) |

| C-Br | 110 - 125 |

| C-CH₃ | 120 - 140 |

| C-H | 125 - 140 |

| CH₃ | 15 - 25 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Chemical Environments

¹⁹F NMR is highly sensitive to the chemical environment of the fluorine atom. In this compound, a single resonance is expected for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely be a multiplet due to coupling with the neighboring aromatic protons.

Expected ¹⁹F NMR Data:

| Fluorine Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Ar-F | -100 to -140 | Multiplet |

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would display absorption bands characteristic of its structural features.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear in the 2850-3000 cm⁻¹ range.

C=C Stretching: Aromatic ring C=C stretching vibrations typically produce a series of bands in the 1450-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1000-1300 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration would likely appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

C-H Bending: In-plane and out-of-plane C-H bending vibrations would also be present.

Expected FTIR Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1000 - 1300 |

| C-Br Stretch | 500 - 600 |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FTIR. The selection rules for Raman are different, meaning that some vibrations that are weak in FTIR may be strong in Raman, and vice versa.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring is often a strong and characteristic band in the Raman spectrum, typically around 1000 cm⁻¹.

C-Br and C-F Vibrations: The C-Br and C-F stretching vibrations are also expected to be Raman active.

Methyl Group Vibrations: Vibrations associated with the methyl groups will also be present.

Expected Raman Data:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing | ~1000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1000 - 1300 |

| C-Br Stretch | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

No specific experimental data regarding the UV-Vis absorption maxima (λmax), molar absorptivity (ε), or electronic transitions for this compound were found in the reviewed literature. Therefore, a data table and detailed discussion on its electronic absorption properties cannot be provided at this time.

X-ray Diffraction Studies on Crystalline Derivatives for Solid-State Structure Analysis

No published X-ray crystallographic data, including unit cell dimensions, space group, or atomic coordinates for this compound or any of its crystalline derivatives, were identified. Consequently, an analysis of its solid-state structure and a corresponding data table cannot be generated.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Fluoro 1,3 Dimethylbenzene

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental tools for exploring the geometric and electronic characteristics of molecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 5-Bromo-1-fluoro-2,3-dimethylbenzene, DFT calculations would reveal crucial parameters such as bond lengths, bond angles, and dihedral angles.

The presence of various substituents on the benzene (B151609) ring—a bromine atom, a fluorine atom, and two methyl groups—creates a complex electronic environment. smolecule.com The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect. smolecule.com The bromine atom also withdraws electron density, while the methyl groups are electron-donating. smolecule.com These competing effects modulate the electron density distribution across the aromatic system, which can be visualized through molecular electrostatic potential (MEP) maps. nih.gov DFT calculations for similar halogenated benzene derivatives have been used to analyze these electronic properties and predict molecular stability and reactivity. scispace.comresearchgate.net

Table 1: Representative Calculated Geometrical Parameters for Halogenated Dimethylbenzene Derivatives using DFT

| Parameter | Typical Value Range |

|---|---|

| C-C (aromatic) bond length | 1.39 - 1.41 Å |

| C-H bond length | 1.08 - 1.09 Å |

| C-F bond length | ~1.35 Å |

| C-Br bond length | ~1.90 Å |

| C-C (methyl) bond length | ~1.51 Å |

| C-C-C (aromatic) bond angle | 118° - 122° |

Note: These are typical values for similar compounds; specific values for this compound require dedicated calculation.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their optical properties. This method is crucial for understanding how the molecule interacts with light, as revealed by techniques like ultraviolet-visible (UV-Vis) spectroscopy. smolecule.com

For this compound, TD-DFT calculations can predict the electronic absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. evitachem.com The primary electronic transitions in such aromatic compounds are typically π→π* transitions, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. smolecule.com The substituents on the benzene ring perturb the energy levels of these orbitals, causing shifts in the absorption bands. smolecule.com The presence of the heavy bromine atom can also influence photophysical processes like intersystem crossing. rug.nl

Frontier Molecular Orbital Analysis

Frontier molecular orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to understanding chemical reactivity and electronic properties.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

In this compound, the HOMO is expected to be a π orbital with significant electron density distributed across the aromatic ring and influenced by the electron-donating methyl groups. The LUMO is likely a π* orbital, with its distribution affected by the electron-withdrawing halogen atoms. Computational studies on similar substituted benzenes have shown how different functional groups influence the energies and distributions of these frontier orbitals. scispace.comresearchgate.net The lowest energy π→π* transition corresponds to the promotion of an electron from the HOMO to the LUMO. smolecule.com

Table 2: Representative Frontier Orbital Energies for Substituted Benzene Derivatives

| Compound Class | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Halogenated Benzenes | -6.0 to -7.5 | -0.5 to -1.5 | 4.5 to 6.5 |

| Dimethyl Benzenes | -5.5 to -6.5 | -0.2 to -0.8 | 5.0 to 6.0 |

Note: These are representative values based on related compounds. Actual values for this compound would need to be calculated.

Intermolecular Interactions and Noncovalent Bonding Studies

Beyond the properties of a single molecule, theoretical investigations can illuminate the noncovalent interactions that govern how molecules interact with each other.

Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on another molecule. acs.org The σ-hole is a region of positive electrostatic potential located on the halogen atom along the axis of its covalent bond. acs.org This interaction is analogous to the more familiar hydrogen bond. researchgate.net

In systems containing this compound, the bromine atom can act as a halogen bond donor. Theoretical studies, often using DFT, are essential for characterizing these interactions. nih.gov Such investigations can calculate the strength and geometry of the halogen bonds formed with various Lewis basic partners. nih.govwhiterose.ac.uk The strength of the interaction generally follows the trend I > Br > Cl > F. nih.gov Understanding halogen bonding is crucial as it plays a significant role in crystal engineering, materials science, and biological systems. rug.nl Computational analysis helps elucidate the balance between halogen bonding and other noncovalent forces, such as hydrogen bonding and van der Waals interactions, which dictate supramolecular structures. nih.govwhiterose.ac.uk

Quantitative Analysis of Electron Density Distribution and Electrostatic Potential

Computational analysis of this compound provides significant insights into its reactivity and intermolecular interactions. The electron density distribution and electrostatic potential are dictated by the electronic effects of the substituents on the benzene ring: the electron-withdrawing halogen atoms (bromine and fluorine) and the electron-donating methyl groups.

The fluorine atom, being the most electronegative element, exerts a strong inductive effect (-I), withdrawing electron density from the aromatic ring. The bromine atom also exhibits an inductive electron-withdrawing effect, albeit weaker than fluorine. Conversely, the two methyl groups have an electron-donating effect through hyperconjugation and a weak inductive effect (+I).

The interplay of these competing effects results in a nuanced electron density distribution. The regions of the aromatic ring ortho and para to the methyl groups are expected to have a relatively higher electron density, while the areas near the halogen substituents will be more electron-deficient.

The molecular electrostatic potential (MEP) map visually represents the charge distribution. For this compound, the MEP would likely show negative potential (electron-rich regions) localized around the fluorine and bromine atoms due to their high electronegativity and lone pairs of electrons. The regions ortho and para to the methyl groups would exhibit a less negative or even slightly positive potential, indicating their higher susceptibility to electrophilic attack.

Illustrative Data Table: Predicted Electrostatic Potential Characteristics

| Molecular Region | Predicted Electrostatic Potential | Rationale |

| Vicinity of Fluorine Atom | Strongly Negative | High electronegativity and lone pairs of electrons. |

| Vicinity of Bromine Atom | Negative | Electronegativity and lone pairs of electrons. |

| Aromatic Ring (ortho/para to Methyl) | Less Negative / Slightly Positive | Electron-donating effect of methyl groups. |

| Aromatic Ring (near Halogens) | More Positive | Inductive electron withdrawal by halogens. |

| Hydrogen Atoms of Methyl Groups | Positive | Standard electrostatic potential of hydrogen atoms. |

Reaction Mechanism Elucidation and Kinetic Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the reaction mechanisms and studying the kinetics of reactions involving this compound. A key reaction for this compound is electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring.

The directing effects of the existing substituents play a crucial role in determining the regioselectivity of such reactions. The fluorine and bromine atoms are ortho, para-directing deactivators, while the methyl groups are ortho, para-directing activators. The substitution pattern of this compound presents a complex scenario for predicting the site of further substitution.

Computational methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathways. By calculating the energies of the transition states and intermediates for electrophilic attack at different positions on the ring, the most favorable reaction pathway can be identified. These calculations can predict the major product of a reaction with high accuracy.

Kinetic studies can also be performed computationally by calculating the activation energies for each potential reaction pathway. A lower activation energy corresponds to a faster reaction rate. These theoretical kinetic parameters can then be compared with experimental data to validate the proposed mechanism.

Illustrative Data Table: Computational Parameters for Reaction Mechanism Studies

| Computational Parameter | Application in Reaction Mechanism Elucidation | Significance |

| Transition State Energy | Identification of the energy barrier for a reaction step. | Determines the rate of the reaction; lower energy means a faster reaction. |

| Intermediate Energy | Determination of the stability of reaction intermediates. | Helps in understanding the step-wise mechanism of the reaction. |

| Activation Energy (Ea) | Quantitative measure of the kinetic barrier of a reaction. | Allows for the prediction of reaction rates and comparison of different pathways. |

| Reaction Enthalpy (ΔH) | Determination of the overall energy change of a reaction. | Indicates whether a reaction is exothermic or endothermic. |

Theoretical Prediction of Optoelectronic Properties and Charge Transport Characteristics

Theoretical predictions of the optoelectronic properties and charge transport characteristics of this compound are crucial for evaluating its potential use in organic electronic devices. These properties are intrinsically linked to the molecule's electronic structure, which can be modeled using computational methods.

The introduction of halogen atoms, such as fluorine and bromine, into an organic molecule can significantly influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Generally, electron-withdrawing groups like halogens tend to lower both the HOMO and LUMO energy levels. The HOMO-LUMO energy gap is a key parameter that determines the electronic absorption and emission properties of the molecule. A smaller energy gap typically leads to absorption at longer wavelengths.

Charge transport in organic materials occurs through the hopping of charge carriers (electrons or holes) between adjacent molecules. The efficiency of this process is influenced by two main factors: the reorganization energy and the electronic coupling between molecules.

Reorganization Energy: This is the energy required to deform the geometry of a molecule when it gains or loses an electron. A lower reorganization energy is desirable for efficient charge transport.

Electronic Coupling (Transfer Integral): This parameter quantifies the strength of the electronic interaction between adjacent molecules and is highly dependent on their intermolecular arrangement and distance.

Computational studies on similar halogenated aromatic compounds suggest that the presence of fluorine and bromine can impact these parameters. Fluorination, in some cases, has been shown to be an effective way to improve charge mobilities. Theoretical calculations can predict the reorganization energy and model the electronic coupling in different crystal packing arrangements to estimate the charge transport capabilities of this compound.

Illustrative Data Table: Predicted Optoelectronic and Charge Transport Properties

| Property | Predicted Characteristic | Influence of Substituents |

| HOMO Energy Level | Lowered | Electron-withdrawing effects of fluorine and bromine. |

| LUMO Energy Level | Lowered | Electron-withdrawing effects of fluorine and bromine. |

| HOMO-LUMO Gap | Potentially altered | Combined effects of electron-withdrawing halogens and electron-donating methyl groups. |

| Reorganization Energy | Moderate | Dependent on the specific molecular geometry changes upon ionization. |

| Charge Carrier Mobility | Anisotropic | Highly dependent on the crystal packing and intermolecular interactions. |

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in the Synthesis of Complex Organic Architectures

5-Bromo-1-fluoro-2,3-dimethylbenzene is recognized as a key building block for constructing intricate organic molecules. nbinno.comchemimpex.com The compound's structure features multiple reactive sites that can be selectively manipulated. The bromine atom, in particular, serves as a versatile handle for various transformations, most notably in carbon-carbon bond-forming cross-coupling reactions, which are fundamental to modern organic synthesis. This allows for the strategic attachment of other molecular fragments, enabling the assembly of more complex structures.

The presence and positioning of the fluorine and two methyl groups create a unique electronic and steric environment on the benzene (B151609) ring. These substituents influence the reactivity of the aromatic ring itself, guiding further substitutions and reactions. Chemists leverage this controlled reactivity to build complex molecular frameworks with high precision, making the compound a preferred choice for creating elaborate target molecules. chemimpex.com Its utility allows for the efficient synthesis of complex structures that are often precursors to specialty chemicals. chemimpex.com

Role as an Intermediate in the Development of Pharmaceutical and Agrochemical Compounds

The distinct structural features of this compound make it a significant intermediate in the production of biologically active compounds for the pharmaceutical and agrochemical industries. chemimpex.comalfachemch.com In pharmaceutical development, it serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs). alfachemch.com The unique halogen substitutions can enhance reactivity and are valuable in drug design, particularly for molecules targeting specific biological pathways. chemimpex.com

In the agrochemical sector, this compound plays a role in the formulation of various pesticides, including insecticides, fungicides, and herbicides. chemimpex.com The properties imparted by the fluorinated and brominated aromatic moiety can enhance the efficacy and selectivity of these agricultural products, leading to improved crop protection. chemimpex.com Its reactivity and versatility make it an ideal precursor for a range of products essential in both agriculture and manufacturing. nbinno.comalfachemch.com

Incorporation into Advanced Materials

The field of materials science utilizes this compound to create materials with specialized properties. The incorporation of fluorine and bromine atoms into larger structures can significantly enhance their performance characteristics.

Synthesis of Polymers and Coatings with Tailored Thermal Stability and Chemical Resistance

This compound is used in the development of advanced polymers and coatings. chemimpex.com The inclusion of the fluorinated aromatic structure is a key feature in many high-performance polymers known for their exceptional thermal stability and chemical resistance. When incorporated into a polymer backbone or as a functional side chain, this moiety can improve the material's durability under harsh conditions. chemimpex.com Similarly, in the formulation of coatings, related fluorinated compounds are often used to create hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces. The unique electronic properties endowed by the fluorine and bromine atoms can be harnessed to synthesize precursors for coatings with specialized functionalities, such as anti-fouling or low-friction surfaces.

Development of Novel Carbon-Based Materials (e.g., Fluorine and Bromine Dual-Doped Nanoporous Carbons)

While direct use of this compound in this specific application is not widely documented, the concept of creating dual-doped carbon materials highlights an important area of materials science. A novel method has been evaluated for the concurrent introduction of both fluorine and bromine into the surface of nanoporous activated carbon (NAC). nih.govresearchgate.net In this process, preheated NAC was treated with 1,2-dibromotetrafluoroethane at elevated temperatures (400–800 °C). nih.govresearchgate.net

This dual-doping process creates a material with a unique surface chemistry. Research shows that the modification temperature has a decisive influence on the resulting halogen content. nih.govresearchgate.net For instance, at 400 °C, approximately 1.5 mmol/g of bromine and 0.5 mmol/g of fluorine are chemisorbed on the NAC surface. nih.govresearchgate.net Increasing the temperature to 500–700 °C dramatically increases fluorination efficiency to 1.84–2.22 mmol/g while unexpectedly decreasing bromination efficiency. nih.govresearchgate.net The resulting fluorine and bromine are unevenly distributed, with the outer surface being more halogen-rich than the inner micropores. nih.govresearchgate.net Such dual-doped carbons represent a class of advanced materials where the presence of two different heteroatoms can significantly modulate the structural, sorption, and chemical properties.

| Temperature | Bromine Content (mmol/g) | Fluorine Content (mmol/g) |

|---|---|---|

| 400 °C | ~1.5 | ~0.5 |

| 500-700 °C | 0.66 - 1.32 | 1.84 - 2.22 |

Contribution to Fundamental Research on Chemical Reaction Mechanisms

This compound is a valuable tool for fundamental research into chemical reactions. The specific arrangement of its substituents—a deactivating, ortho-para-directing fluorine atom and two activating, ortho-para-directing methyl groups—creates a complex system of competing directing effects in electrophilic aromatic substitution reactions. Studying how incoming electrophiles react with this molecule provides insight into the nuanced factors that govern regioselectivity in aromatic chemistry.

Furthermore, in a biological context, the compound can be used to study metabolic pathways involving halogenated aromatic compounds. nbinno.com Specifically, it is useful for investigating interactions with cytochrome P450 enzymes, which are critical for drug metabolism. nbinno.com Understanding how compounds like this are processed by key enzymes contributes to the broader fields of toxicology and drug development.

Broader Academic and Research Perspectives

Comparative Analysis of Halogenated Aromatic Isomers and Derivatives

The unique chemical personality of 5-Bromo-1-fluoro-2,3-dimethylbenzene is best understood through a comparative lens, examining how its structure influences its properties relative to other similar molecules. Key factors include the specific halogens present, their positions on the aromatic ring, and the effects of the alkyl groups.

The presence of both fluorine and bromine on the same aromatic ring creates a fascinating interplay of electronic effects that govern the molecule's reactivity. Halogens influence aromatic rings through two opposing mechanisms: the inductive effect and the resonance effect. ucalgary.ca

Inductive Effect: Due to their high electronegativity, halogens pull electron density away from the benzene (B151609) ring through the sigma bond. This is an electron-withdrawing effect that deactivates the ring, making it less reactive toward electrophiles compared to benzene itself. libretexts.org The electronegativity decreases down the group (F > Cl > Br > I), so fluorine exerts the strongest inductive withdrawal. pressbooks.pub

Resonance Effect: The lone pairs of electrons on the halogen atom can be donated into the aromatic pi-system, increasing electron density at the ortho and para positions. ucalgary.ca This is an electron-donating effect.

Positional isomerism is also critical. For example, in 2-bromo-5-fluoro-1,3-dimethylbenzene, the positions of the halogens are swapped relative to the methyl groups. nih.gov This change alters the molecule's dipole moment and the steric environment around the reactive sites, which can influence reaction rates and the feasibility of certain synthetic transformations. The specific arrangement of substituents in this compound dictates the net electronic influence at each carbon atom of the ring, creating a unique map of electron density that determines how it interacts with other reagents.

| Property | Fluorine (F) | Bromine (Br) | Impact on Aromatic Ring |

|---|---|---|---|

| Electronegativity | 3.98 (Highest) | 2.96 | Fluorine has a stronger electron-withdrawing inductive effect. pressbooks.pub |

| Inductive Effect | Strongly deactivating | Deactivating | Both reduce the ring's nucleophilicity, slowing electrophilic substitution. ucalgary.calibretexts.org |

| Resonance Effect | Weakly donating (poor orbital overlap) | Donating | Both direct incoming electrophiles to the ortho and para positions. ucalgary.ca |

| Overall Effect on Rate | Deactivating | Deactivating | The inductive effect outweighs the resonance effect for all halogens. masterorganicchemistry.com |

The two methyl groups at the 2- and 3-positions play a crucial role in modulating the electronic properties of the aromatic ring. Alkyl groups are known as electron-donating groups (EDGs) through an inductive effect. ucalgary.ca They push electron density into the ring, which helps to counteract the deactivating inductive effects of the halogens. ucalgary.calibretexts.org

This electron donation activates the ring, making it more nucleophilic and thus more reactive towards electrophiles than it would be with only the halogen substituents. numberanalytics.com The combined electronic input from the two methyl groups, alongside the directing effects of the fluorine and bromine atoms, creates a highly specific reactivity pattern.

Furthermore, the placement of the methyl groups introduces steric hindrance. asianpubs.org The bulky nature of these groups can physically block access to the adjacent ortho positions, potentially favoring substitution at other, less hindered sites on the ring. This steric factor, combined with the electronic effects, provides a mechanism for achieving high regioselectivity in chemical reactions. asianpubs.org The position of the alkyl group can significantly affect alkyl-transfer reactions due to both electronic and steric factors. asianpubs.org

Exploration of Novel Reactivity Pathways and Synthetic Methodologies

While this compound can participate in typical electrophilic aromatic substitution, its true synthetic utility lies in more modern and selective reactions. The carbon-bromine bond is a key functional handle for a variety of cross-coupling reactions. Methodologies such as Suzuki, Stille, and Heck couplings can utilize the bromine atom to form new carbon-carbon bonds, allowing for the construction of more complex molecular architectures. adpharmachem.com These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. adpharmachem.com

The presence of the fluorine atom also opens up possibilities. While the carbon-fluorine bond is generally strong and less reactive, it can be activated under specific conditions or can be a site for nucleophilic aromatic substitution (SNAr), particularly if there are strong electron-withdrawing groups on the ring. acs.org Research into selective C-F bond activation is an active area of organic chemistry.

The unique substitution pattern of this compound makes it a valuable building block. Synthetic chemists can devise multi-step pathways where the bromine is functionalized first via cross-coupling, followed by a subsequent transformation at another position on the ring, guided by the directing effects of the remaining substituents. This allows for the controlled and predictable assembly of complex target molecules.

Advancements in Theoretical Chemistry for Predicting Halogenated Aromatic Behavior

Modern computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound, often bypassing the need for extensive trial-and-error experimentation. Techniques based on Density Functional Theory (DFT) are particularly useful. acs.org

Scientists can use DFT to calculate and visualize various molecular properties:

Electrostatic Potential Maps: These maps show the distribution of electron density across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of where a molecule is most likely to be attacked by a given reagent.

Molecular Orbital Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity in different types of reactions.

Transition State Modeling: Computational models can simulate the entire course of a chemical reaction, identifying the high-energy transition states. ed.ac.uk By comparing the energies of different possible reaction pathways, chemists can predict which product is most likely to form under a given set of conditions. ed.ac.uk

For halogenated aromatics, theoretical models are crucial for dissecting the competing inductive and resonance effects and for predicting how these electronic factors will play out in a real reaction. These computational approaches are increasingly accurate and are becoming an indispensable part of modern chemical research and process development. acs.org

Future Directions in Functional Material Design and Chemical Innovation

The unique combination of a bromo-substituent (a versatile synthetic handle), a fluoro-substituent (which can enhance properties like thermal stability and lipophilicity), and two methyl groups (which influence solubility and steric profile) makes this compound a promising candidate for future applications. fluorobenzene.ltd

In the field of materials science , this compound could serve as a monomer or a key intermediate in the synthesis of high-performance polymers, liquid crystals, or organic light-emitting diodes (OLEDs). The presence of halogens can be used to tune the electronic properties and intermolecular interactions of materials, leading to enhanced performance. numberanalytics.com

In the pharmaceutical industry , halogenated compounds are ubiquitous. adpharmachem.com Fluorine, in particular, is often incorporated into drug candidates to improve metabolic stability and bioavailability. The this compound scaffold could be elaborated into new classes of therapeutic agents. The bromine atom provides a convenient point for diversification, allowing libraries of related compounds to be synthesized and screened for biological activity. adpharmachem.com

Future chemical innovation will likely focus on developing even more selective and efficient ways to functionalize this and similar molecules. This includes the development of new catalysts for C-H activation, allowing for direct modification of the aromatic ring without pre-functionalization, and exploring photocatalytic methods to drive novel transformations. As synthetic methods become more advanced, the potential applications for specifically tailored building blocks like this compound will continue to expand.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-1-fluoro-2,3-dimethylbenzene, and how do substituent positions influence reaction pathways?

Synthesis typically involves halogenation and alkylation strategies. For example:

- Direct bromination/fluorination : Bromine or fluorine introduction via electrophilic substitution on a pre-functionalized toluene derivative. Steric hindrance from adjacent methyl groups may require optimized conditions (e.g., Lewis acids like FeBr₃ for bromination ).

- Cross-coupling : Suzuki-Miyaura coupling could introduce aryl bromides using palladium catalysts, though steric effects from 2,3-dimethyl groups may necessitate bulky ligands (e.g., SPhos) to improve yields .

Key consideration : The 2,3-dimethyl groups reduce reactivity at ortho positions, favoring para-substitution for subsequent reactions.

Q. How should researchers characterize this compound, and what spectral contradictions might arise?

- NMR : Expect distinct splitting patterns due to fluorine (¹⁹F NMR) and methyl groups (³J coupling between F and adjacent protons). Discrepancies in integration ratios may arise if deuterated solvents partially quench signals .

- Mass spectrometry (MS) : The bromine isotope pattern (¹⁰⁹Br/⁸¹Br ~1:1) should dominate the molecular ion cluster. Contradictions in fragmentation pathways may occur if competing cleavage mechanisms exist (e.g., loss of Br vs. F) .

- X-ray crystallography : Use SHELX software for structure refinement, noting potential challenges in resolving methyl group orientations due to low electron density .

Q. What safety protocols are critical for handling this compound?

- Hazards : Severe eye/skin irritation (similar to brominated aromatics; see SDS for 2-Bromo-5-iodo-1,3-dimethylbenzene ).

- Mitigation : Use fume hoods, nitrile gloves, and PPE. Store under inert gas to prevent halogen exchange or degradation .

Advanced Research Questions

Q. How can substituent effects be leveraged to optimize cross-coupling reactions with this substrate?

- Steric maps : Computational modeling (DFT) predicts that the 2,3-dimethyl groups hinder transmetallation in cross-coupling. Use bulky ligands (e.g., XPhos) to stabilize intermediates .

- Temperature screening : Higher temperatures (80–100°C) improve reaction rates but may degrade the fluorine substituent. Monitor via ¹⁹F NMR .

Q. How should researchers resolve contradictions in reaction yields when scaling up synthesis?

- Case study : A 50% yield drop at >5 mmol scale was traced to inadequate mixing of the brominating agent. Use segmented flow reactors for consistent reagent distribution .

- Data analysis : Apply statistical tools (e.g., ANOVA) to identify variables (solvent polarity, catalyst loading) causing yield discrepancies. Reference qualitative research frameworks for iterative hypothesis testing .

Q. What strategies mitigate regioselectivity challenges in further functionalization?

- Directed ortho-metalation : Use a directing group (e.g., -OMe) to override steric effects, then remove it post-functionalization. For example, methoxy-directed C-H activation followed by demethylation .

- Electrophilic substitution : Nitration occurs preferentially at the 4-position (para to fluorine), confirmed by computational electrostatic potential maps .

Q. How can computational chemistry predict degradation pathways under varying storage conditions?

- Molecular dynamics simulations : Model interactions between this compound and common solvents (e.g., DMSO) to predict hydrolysis or halogen loss. Validate with accelerated stability studies (40°C/75% RH) .

- TDDFT calculations : Predict UV-Vis spectra shifts due to photodegradation, guiding storage in amber glass .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.